Robustic acid

Description

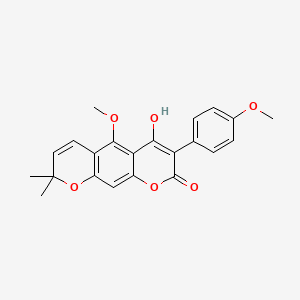

Structure

3D Structure

Properties

CAS No. |

5307-59-5 |

|---|---|

Molecular Formula |

C22H20O6 |

Molecular Weight |

380.4 g/mol |

IUPAC Name |

6-hydroxy-5-methoxy-7-(4-methoxyphenyl)-2,2-dimethylpyrano[3,2-g]chromen-8-one |

InChI |

InChI=1S/C22H20O6/c1-22(2)10-9-14-15(28-22)11-16-18(20(14)26-4)19(23)17(21(24)27-16)12-5-7-13(25-3)8-6-12/h5-11,23H,1-4H3 |

InChI Key |

MBZKDBQDALOSRP-UHFFFAOYSA-N |

SMILES |

CC1(C=CC2=C(O1)C=C3C(=C2OC)C(=C(C(=O)O3)C4=CC=C(C=C4)OC)O)C |

Canonical SMILES |

CC1(C=CC2=C(O1)C=C3C(=C2OC)C(=C(C(=O)O3)C4=CC=C(C=C4)OC)O)C |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

Robustic acid; |

Origin of Product |

United States |

Natural Occurrence and Phytochemical Investigations

Botanical Sources and Advanced Isolation Methodologies

Robustic acid has been isolated from various parts of several plant species. The primary botanical sources identified by researchers include the roots, stems, and seeds of these plants. Key species known to produce this compound are Derris robusta, Derris eriocarpa, Millettia thonningii, Dalbergia benthamii, and Deguelia hatschbachii. nih.govresearchgate.netrsc.orgnih.govmdpi.comresearchgate.net

The isolation of this compound from these botanical matrices relies on established phytochemical extraction and purification protocols. The general methodology begins with the extraction of the raw plant material (e.g., roots, seeds, or stems) using an organic solvent. researchgate.netnih.gov Studies have frequently reported the use of ethyl acetate (B1210297) for this initial extraction step, which yields a crude extract containing a mixture of phytochemicals. mdpi.com

Following the initial extraction, advanced chromatographic techniques are employed to isolate this compound from the complex mixture. This purification process typically involves multiple steps of column chromatography. While specific details can vary depending on the source material and lab, the principle involves separating compounds based on their chemical properties, such as polarity, to achieve a high purity of the final compound. tjnpr.org The identity and structure of the isolated this compound are then confirmed using spectroscopic methods like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. mdpi.comnih.gov

Table 1: Botanical Sources of this compound

| Plant Species | Family | Plant Part(s) |

|---|---|---|

| Derris robusta | Fabaceae | Roots rsc.org |

| Derris eriocarpa | Fabaceae | Stem nih.gov |

| Millettia thonningii | Fabaceae | Seeds, Roots researchgate.netnih.gov |

| Dalbergia benthamii | Fabaceae | Trunk, Root mdpi.com |

| Deguelia hatschbachii | Fabaceae | Roots nih.govresearchgate.net |

| Erythrina variegata | Fabaceae | Not Specified nih.gov |

Structural Diversity of this compound Derivatives from Natural Sources

The chemical diversity of the plant species that produce this compound extends to a variety of structurally related compounds, or derivatives. These natural analogs often co-exist with this compound in the same plant and typically share the core pyranocoumarin (B1669404) or isoflavonoid (B1168493) skeleton but differ in their functional groups, such as the presence of methyl groups in place of hydroxyl groups.

Phytochemical investigations have led to the isolation and characterization of several such derivatives from natural sources.

Methyl robustate : This compound is a methylated derivative of this compound, specifically a 4-methoxy-3-phenylcoumarin. It has been isolated from the roots of Derris robusta and Deguelia hatschbachii. rsc.orgresearchgate.net

Robustin : Also found in the stem of Derris eriocarpa, robustin is another closely related isoflavone (B191592). nih.gov

Thonningine-A and Thonningine-B : These complex furocoumarins have been isolated from the seeds of Millettia thonningii alongside this compound. researchgate.netnaturalproducts.netnaturalproducts.netwikidata.org They represent further structural variations within the same plant source.

The existence of these derivatives highlights the biosynthetic plasticity within these plants and provides a range of similar compounds for comparative studies.

Synthetic Chemistry of Robustic Acid and Its Analogues

Total Synthesis Approaches to the Robustic Acid Core Structure

Another synthetic strategy focuses on the construction of the linear 3-phenylpyranocoumarin skeleton. This method involves the initial preparation of 7-(1,1-dimethylprop-2-ynyloxy)-coumarin derivatives, where the 8-position is temporarily blocked with an iodine atom. Subsequent heating of these prop-2-ynyl ethers in N,N-dimethylaniline instigates a cyclization to form the linear pyranocoumarin (B1669404), which is accompanied by the removal of the iodine and partial demethylation of a methoxy (B1213986) group at the 4-position. rsc.org

The fundamental 4-substituted 6,7-dihydroxycoumarin core, a critical component of this compound, can be synthesized via an acid-catalyzed Pechmann condensation. nih.gov For instance, the reaction of 1,2,4-benzenetriol (B23740) (as its triacetate) with ethyl benzoylacetate in the presence of perchloric acid affords 6,7-dihydroxy-4-phenyl-2H-chromen-2-one with a high yield of 91%. nih.gov

| Starting Material | Key Reaction | Product | Overall Yield | Reference |

|---|---|---|---|---|

| Methyl 2,4,6-trihydroxyphenyl ketone | Regioselective arylation with aryllead triacetate | This compound | 18% (9 steps) | mdpi.comresearchgate.net |

| 7-(1,1-dimethylprop-2-ynyloxy)-coumarin derivative | Thermal cyclization in N,N-dimethylaniline | Linear 3-phenylpyranocoumarin | Not specified | rsc.org |

| 1,2,4-Benzenetriol triacetate and Ethyl benzoylacetate | Pechmann condensation with perchloric acid | 6,7-dihydroxy-4-phenyl-2H-chromen-2-one | 91% | nih.gov |

Strategies for Stereoselective and Asymmetric Synthesis of this compound

While specific literature detailing the stereoselective and asymmetric synthesis of this compound itself is limited, the broader field of organic synthesis offers robust methodologies applicable to its chiral structure. The principles of asymmetric catalysis, employing chiral catalysts or auxiliaries, are central to achieving enantiomerically pure products. rsc.orgnih.gov For the synthesis of complex molecules like this compound, which contains stereogenic centers, controlling the stereochemical outcome is paramount.

Strategies that could be employed for a stereoselective synthesis of this compound and its analogues include:

Chiral Pool Synthesis: Utilizing readily available chiral starting materials to introduce the desired stereocenters.

Asymmetric Catalysis: Employing chiral catalysts, such as chiral bisphosphoric acids or metal complexes with chiral ligands, to induce enantioselectivity in key bond-forming reactions. nih.govrsc.org For instance, an asymmetric 1,4-addition could be envisioned to set contiguous stereocenters in an intermediate. rsc.org

Chiral Auxiliaries: Temporarily incorporating a chiral auxiliary into the synthetic intermediate to direct the stereochemical course of a reaction, followed by its subsequent removal. youtube.com A practical method for the asymmetric synthesis of α-alkylmandelic acids utilizes a chiral 1,3-dioxolan-4-one (B8650053) auxiliary to direct a highly diastereoselective alkylation. acs.org

The Ireland-Claisen rearrangement, a powerful rsc.orgrsc.org-sigmatropic rearrangement, is a well-established method for the stereoselective formation of carbon-carbon bonds. organic-chemistry.orgwikipedia.orgnih.gov The reaction of an allylic carboxylate with a strong base generates a silyl (B83357) ketene (B1206846) acetal, which rearranges to a γ,δ-unsaturated carboxylic acid with predictable stereochemistry. wikipedia.org The diastereochemical outcome can be controlled by the geometry of the enolate and the allylic olefin. organic-chemistry.orgnih.gov This methodology could be adapted to construct the chiral side chain of this compound with high stereochemical fidelity.

Chemical Derivatization and Analogue Synthesis for Research Purposes

The synthesis of this compound analogues is a crucial aspect of structure-activity relationship (SAR) studies, aiming to elucidate the pharmacophore and optimize biological activity. rsc.orgmdpi.com Chemical derivatization allows for the systematic modification of the this compound scaffold to probe the influence of different functional groups on its properties.

Researchers have designed and synthesized a series of alkyl and benzyl (B1604629) derivatives of this compound to investigate their potential as topoisomerase I inhibitors. researchgate.net These modifications are typically introduced at the phenolic hydroxyl groups or other reactive sites on the coumarin (B35378) core. For example, a series of 4-substituted 6,7-dihydroxycoumarin derivatives were prepared to explore the impact of different groups on Mcl-1 inhibition for cancer treatment. nih.gov

The synthesis of analogues often employs standard synthetic transformations such as alkylation, acylation, and cross-coupling reactions. For instance, the synthesis of various analogues of kainic acid involved stereoselective additions to a key pyrrolidin-4-one intermediate. rsc.org Similarly, a diversity-oriented strategy has been used to synthesize analogues of pulvinic acid, starting from a single precursor and employing reactions like Lacey-Dieckmann condensation and Suzuki-Miyaura cross-couplings. researchgate.net Such approaches could be readily adapted for the generation of a library of this compound analogues for biological screening.

| Parent Compound | Type of Analogue/Derivative | Synthetic Strategy | Purpose of Synthesis | Reference |

|---|---|---|---|---|

| This compound | Alkyl and benzyl derivatives | Molecular docking-guided synthesis | Topoisomerase I inhibition studies | researchgate.net |

| 6,7-dihydroxycoumarin | 4-Substituted derivatives | Pechmann condensation | Mcl-1 inhibition for cancer treatment | nih.gov |

| (-)-Kainic acid | C-4 substituted analogues | Stereoselective additions to a pyrrolidin-4-one | Exploration of pharmacological effects | rsc.org |

| Pulvinic acid | Various analogues | Diversity-oriented synthesis (Lacey-Dieckmann, Suzuki-Miyaura) | Evaluation of antioxidant properties | researchgate.net |

Development of Novel Synthetic Methodologies in this compound Chemistry

The pursuit of more efficient and environmentally benign synthetic routes to complex molecules like this compound drives the development of novel synthetic methodologies. chemistry.or.jpbohrium.com While specific methods developed exclusively for this compound are not extensively documented, several modern synthetic reactions are highly relevant to its synthesis.

The Heck reaction , a palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide (or triflate) and an alkene, is a powerful tool for the synthesis of substituted alkenes and has been applied to the synthesis of non-natural aromatic α-amino acids. researchgate.netorganic-chemistry.orgmdpi.com This reaction could be instrumental in constructing the aryl-substituted components of this compound analogues. The development of phosphine-free Heck reactions in water represents a greener alternative to traditional methods. organic-chemistry.org

Hypervalent iodine reagents are increasingly used in organic synthesis as they can facilitate a variety of transformations under mild conditions. uw.edu.pl These reagents can be employed in group transfer reactions, offering a metal-free approach to functionalization.

The development of robust organocatalysts , such as perfluorophenylboronic acid, has provided convenient protocols for reactions like the Ferrier rearrangement, which is used to synthesize 2,3-unsaturated glycosides. beilstein-journals.orgbeilstein-journals.orgd-nb.info The principles of organocatalysis could be applied to develop stereoselective reactions for the synthesis of the this compound core.

Furthermore, the concept of ate complex formation has led to the development of novel methodologies based on the enhanced reactivity of the central metal in these complexes. tcichemicals.com This approach allows for a wide range of carbon-carbon and carbon-heteroatom bond formations with high regio- and chemoselectivity.

These evolving synthetic methodologies hold great promise for future, more efficient, and versatile syntheses of this compound and its analogues, facilitating further exploration of their chemical and biological properties.

Biosynthetic Pathway Elucidation

Proposed Biosynthetic Routes and Intermediate Analysis for Robustic Acid

The biosynthesis of this compound is believed to follow the general isoflavonoid (B1168493) pathway, which originates from the primary metabolite L-phenylalanine. This proposed pathway can be divided into several key phases, involving a series of intermediate compounds that are sequentially modified by a suite of enzymes.

The initial steps involve the conversion of L-phenylalanine to 4-coumaroyl-CoA, a central precursor in phenylpropanoid metabolism. This is followed by the action of a key enzyme, chalcone (B49325) synthase (CHS), which catalyzes the condensation of one molecule of 4-coumaroyl-CoA with three molecules of malonyl-CoA to form naringenin (B18129) chalcone. nih.govmdpi.comresearchgate.net This chalcone then undergoes stereospecific cyclization to naringenin, a flavanone (B1672756), a reaction catalyzed by chalcone isomerase (CHI). nih.govresearchgate.net

A critical branching point from the general flavonoid pathway towards isoflavonoids is the 1,2-aryl migration reaction. Isoflavone (B191592) synthase (IFS), a cytochrome P450 enzyme, catalyzes the rearrangement of the B-ring of the flavanone intermediate from position 2 to position 3, forming a 2-hydroxyisoflavanone. frontiersin.orgnih.gov Subsequent dehydration, catalyzed by an isoflavone dehydratase, yields the isoflavone skeleton. nih.gov

Following the formation of the basic isoflavone core, a series of hydroxylation and methylation reactions are proposed to occur, leading to intermediates with the specific substitution pattern required for this compound. evitachem.comrsc.org The formation of the characteristic five-ring rotenoid structure is then thought to proceed via oxidative cyclization. The precise mechanism for the formation of the B-ring of the rotenoid is a subject of ongoing research, with evidence suggesting the possibility of either a cationic or a radical-mediated pathway. acs.org

Prenylation, the addition of a dimethylallyl pyrophosphate (DMAPP) group, is a crucial step in the biosynthesis of many bioactive isoflavonoids, including, presumably, this compound. This reaction is catalyzed by prenyltransferases, which often exhibit high substrate and regio-specificity. wur.nluwo.canih.gov While the specific prenyltransferase involved in this compound biosynthesis has not been identified, it is a key area for future investigation.

Table 1: Proposed Intermediates in the Biosynthetic Pathway of this compound

| Intermediate | Precursor(s) | Key Enzyme(s) |

| 4-Coumaroyl-CoA | L-Phenylalanine | Phenylalanine ammonia-lyase (PAL), Cinnamate-4-hydroxylase (C4H), 4-Coumarate-CoA ligase (4CL) |

| Naringenin Chalcone | 4-Coumaroyl-CoA, Malonyl-CoA | Chalcone Synthase (CHS) |

| Naringenin (a flavanone) | Naringenin Chalcone | Chalcone Isomerase (CHI) |

| 2-Hydroxyisoflavanone | Naringenin | Isoflavone Synthase (IFS) |

| Isoflavone Core | 2-Hydroxyisoflavanone | Isoflavone Dehydratase |

| Prenylated Isoflavone | Isoflavone Intermediate, DMAPP | Prenyltransferase (PT) |

| This compound | Prenylated Rotenoid Precursor | Oxidoreductases, Cyclases |

Enzymatic Studies and Mechanistic Insights into this compound Biosynthesis

While no enzymatic studies have been conducted specifically on this compound biosynthesis, research on related rotenoids and isoflavonoids provides valuable mechanistic insights. The enzymes involved in the early stages of the pathway, such as PAL, C4H, 4CL, CHS, and CHI, have been well-characterized from various plant sources. nih.govmdpi.comresearchgate.net

Isoflavone synthase (IFS) is a key enzyme that directs metabolic flux towards the isoflavonoid pathway. Studies on IFS have revealed its catalytic mechanism, which involves a cytochrome P450-dependent hydroxylation followed by a 1,2-aryl migration. frontiersin.orgnih.gov

Prenyltransferases (PTs) are another critical class of enzymes in the biosynthesis of complex isoflavonoids. These enzymes catalyze the electrophilic addition of a prenyl group to the aromatic ring of the isoflavone scaffold. Plant aromatic PTs are often membrane-bound and exhibit strict substrate and positional specificity, which is crucial for determining the final structure of the natural product. wur.nluwo.canih.govsemanticscholar.org The identification and characterization of the specific prenyltransferase responsible for the prenylation pattern of this compound would be a significant step in understanding its biosynthesis.

The final cyclization steps to form the rotenoid ring system are less understood. It is hypothesized that these reactions are catalyzed by oxidoreductases and cyclases. The debate between a cationic versus a radical mechanism for the B-ring formation highlights the complexity of these final biosynthetic steps. acs.org Further research is needed to isolate and characterize the enzymes responsible for these transformations to gain a complete mechanistic understanding.

Metabolic Engineering Approaches for Investigating this compound Production Pathways

Metabolic engineering offers a powerful set of tools to investigate and potentially enhance the production of valuable natural products like this compound. While there are no reports of metabolic engineering specifically targeting this compound, the strategies employed for other isoflavonoids can provide a roadmap for future research. frontiersin.orgresearchgate.net

One common approach is the overexpression of key rate-limiting enzymes in the biosynthetic pathway. For example, increasing the expression of chalcone synthase (CHS) has been shown to enhance the production of downstream flavonoids. nih.govmdpi.comresearchgate.net Similarly, co-expression of multiple pathway genes, such as those for the early steps of the phenylpropanoid pathway, could increase the flux towards isoflavonoid precursors.

Another strategy involves the heterologous expression of biosynthetic pathways in microbial hosts like Escherichia coli or Saccharomyces cerevisiae. mdpi.comnih.gov This approach can provide a more controlled environment for pathway analysis and optimization, free from the complex regulatory networks of the native plant host. The successful production of other isoflavonoids in engineered microbes demonstrates the feasibility of this strategy. frontiersin.orgresearchgate.net

Furthermore, the identification and characterization of novel enzymes, such as the specific prenyltransferases and cyclases involved in this compound biosynthesis, could be accelerated using transcriptomic and proteomic analyses of Derris robusta. mdpi.com Once identified, these genes could be incorporated into metabolic engineering strategies to produce this compound or novel derivatives.

Future research in this area could focus on the following:

Transcriptome and proteome analysis of Derris robusta to identify candidate genes for the later steps of this compound biosynthesis.

Heterologous expression and characterization of these candidate enzymes to confirm their function.

Reconstitution of the this compound biosynthetic pathway in a microbial host to enable controlled production and pathway optimization.

Utilizing CRISPR/Cas9 technology to manipulate the expression of key genes in Derris robusta to study their impact on this compound accumulation. frontiersin.org

By applying these metabolic engineering approaches, a deeper understanding of the this compound production pathway can be achieved, potentially leading to the sustainable and scalable production of this and other valuable rotenoids.

Advanced Structural Characterization and Spectroscopic Research

Application of High-Resolution Spectroscopic Techniques for Structural Elucidation (e.g., 2D NMR, HRMS)

The structural framework of robustic acid and its derivatives is primarily established through the comprehensive use of high-resolution mass spectrometry (HRMS) and one- and two-dimensional nuclear magnetic resonance (NMR) spectroscopy. mdpi.comnih.gov

High-Resolution Mass Spectrometry (HRMS) provides the exact molecular weight and elemental composition of the compounds. For instance, the Electrospray Ionization (ESI-MS) technique has been used to confirm the molecular weights of synthesized this compound derivatives, ensuring they align with their calculated values. mdpi.com This is a critical first step in confirming the successful synthesis of new derivatives. mdpi.comfrontiersin.org

Nuclear Magnetic Resonance (NMR) Spectroscopy offers a detailed map of the molecular structure. mdpi.com

1D NMR: 1H NMR spectra are fundamental for identifying the types and connectivity of protons in the molecule. In this compound derivatives, characteristic signals include those from methoxyl groups (around δ 3.5-3.8 ppm), methyl groups (δ 1.4-1.6 ppm), and hydrogens on the pyran ring (δ 5.5-6.6 ppm). mdpi.com 13C NMR provides information on the carbon skeleton. mdpi.com

2D NMR: Techniques like Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) are indispensable for assembling the complete molecular structure. pressbooks.pubresearchgate.net

COSY experiments establish proton-proton (1H-1H) couplings, revealing adjacent protons. mdpi.comresearchgate.net

HSQC correlates protons directly to the carbons they are attached to (one-bond 1H-13C correlations). mdpi.compressbooks.pub

HMBC identifies longer-range couplings between protons and carbons (typically 2-3 bonds), which is crucial for connecting different fragments of the molecule and establishing the positions of substituents and functional groups. mdpi.commdpi.com

For example, in a study of 4-acyloxy this compound derivatives, the structures were thoroughly elucidated using MS, 1H NMR, and 13C NMR, with all spectral data confirming the proposed structures. mdpi.com The combination of these techniques provides an unambiguous assignment of the molecular constitution. mdpi.comnih.gov

Table 1: Representative 1H and 13C NMR Data for a this compound Derivative (4-O-(p-Trifluoromethyl benzoyl)this compound) mdpi.com

| Nucleus | Chemical Shift (δ ppm) | Description |

|---|---|---|

| 1H | 8.16 (d, J = 7.9 Hz, 2H) | Aromatic Protons (ArH) |

| 1H | 7.77 (d, J = 8.1 Hz, 2H) | Aromatic Protons (ArH) |

| 1H | 6.48 (d, J = 10.1 Hz, 1H) | Pyran Ring Proton |

| 1H | 5.72 (d, J = 10.1 Hz, 1H) | Pyran Ring Proton |

| 1H | 3.79 (s, 3H) | Methoxyl Group (-OCH3) |

| 1H | 1.50 (s, 6H) | Methyl Groups (-CH3) |

| 13C | 162.30, 161.62, 159.66... | Aromatic, Carbonyl, and Alkene Carbons |

X-ray Crystallography Studies of this compound and its Derivatives

X-ray crystallography is a powerful technique that provides the precise three-dimensional arrangement of atoms in a crystalline solid, offering definitive proof of a molecule's structure and stereochemistry. springernature.comrigaku.com This method has been successfully applied to derivatives of this compound to validate the structures determined by spectroscopic methods. mdpi.comnih.gov

The ability to grow suitable single crystals is a prerequisite for this technique. iucr.org When successful, it yields an atomic-resolution model of the molecule, which is invaluable for understanding structure-activity relationships. nih.govresearchgate.net

Table 2: Crystallographic Data for a this compound Derivative (Compound 2f) mdpi.com

| Parameter | Value |

|---|---|

| Chemical Formula | C29H23BrO7 |

| Formula Weight | 563.38 |

| Crystal System | Monoclinic |

| Space Group | P2(1)/c |

| a (Å) | 12.564(3) |

| b (Å) | 10.395(2) |

| c (Å) | 19.239(4) |

| β (°) | 98.53(3) |

| Volume (Å3) | 2482.3(9) |

| Z | 4 |

Conformational Analysis through Spectroscopic and Computational Methods

Understanding the conformational flexibility of this compound is essential, as different conformations can have different biological activities. Conformational analysis is approached using a combination of spectroscopic techniques and computational modeling. biorxiv.orgchemrxiv.orgacs.org

Spectroscopic Methods , particularly NMR, can provide clues about the molecule's conformation in solution. For instance, Nuclear Overhauser Effect (NOE) correlations from NOESY experiments can reveal through-space proximities between protons, helping to define the molecule's preferred shape. mdpi.comresearchgate.net

Computational Methods , such as Density Functional Theory (DFT) and other molecular mechanics or dynamics simulations, are powerful tools for exploring the potential energy surface of a molecule. biorxiv.orgnih.gov These methods can calculate the energies of different possible conformers to predict the most stable, low-energy structures. chemrxiv.orgacs.org By combining computational predictions with experimental data from NMR, a more robust and accurate picture of the conformational landscape of this compound in solution can be developed. acs.orgacs.org This integrated approach is crucial for flexible molecules where multiple conformations may coexist in equilibrium. acs.org

Chiroptical Spectroscopy in Stereochemical Assignment Research

This compound is a chiral molecule, meaning it exists as enantiomers (non-superimposable mirror images). Determining the absolute configuration (the precise 3D arrangement of atoms) is critical, as different enantiomers often exhibit vastly different biological effects. Chiroptical spectroscopic methods are the primary tools for this purpose, especially when single-crystal X-ray analysis is not feasible. nih.govresearchgate.net These techniques measure the differential interaction of a chiral molecule with left- and right-circularly polarized light. cas.czmdpi.com

Electronic Circular Dichroism (ECD) is a powerful technique for assigning the absolute configuration of chiral compounds that possess UV-Vis chromophores. mdpi.comencyclopedia.pub The ECD spectrum, which plots the difference in absorption of left and right circularly polarized light versus wavelength, is highly sensitive to the stereochemistry of the molecule. nih.govresearchgate.net The experimental ECD spectrum is compared with spectra predicted by quantum-chemical calculations (often using time-dependent DFT or TD-DFT) for each possible enantiomer. mdpi.com A good match between the experimental and a calculated spectrum allows for an unambiguous assignment of the absolute configuration. mdpi.comnih.gov

Vibrational Circular Dichroism (VCD) is the infrared counterpart to ECD and measures the differential absorption of left and right circularly polarized infrared radiation. mdpi.comresearchgate.net VCD provides a wealth of information about both the configuration and conformation of chiral molecules in solution. nih.govmdpi.com As with ECD, the experimental VCD spectrum is compared to spectra calculated for the possible stereoisomers to determine the absolute stereochemistry. nih.govresearchgate.net The large number of well-resolved bands in a VCD spectrum can make this technique particularly robust for complex stereochemical assignments. researchgate.net

The combination of these chiroptical methods with high-level computational modeling provides a reliable and powerful approach for the complete stereochemical characterization of this compound and its derivatives. nih.govmdpi.com

Investigations into Biological Activities and Molecular Mechanisms in Model Systems

Cellular Antiproliferative Effects in In Vitro Cancer Models

Robustic acid, a natural compound isolated from plants such as Millettia thonningii and Dalbergia benthamii Prain, has demonstrated notable antiproliferative activity against a variety of human cancer cell lines in laboratory studies. researchgate.netmdpi.com Its effects have been observed in cell lines derived from leukemia, lymphoma, cervical cancer, liver cancer, ovarian cancer, and breast cancer. mdpi.com

Initial predictions of its antineoplastic potential have been supported by experimental evidence. mdpi.com For instance, this compound exhibited significant inhibitory rates against several cancer cell lines, including a 97.41% inhibition of MT4 (human T-cell leukemia) cells and an 81.22% inhibition of HeLa (cervical cancer) cells. mdpi.com Other cell lines, such as HL-60 (promyelocytic leukemia), HepG2 (hepatocellular carcinoma), SK-OV-3 (ovarian cancer), and MCF-7 (breast cancer), also showed varying degrees of inhibition. mdpi.com Furthermore, derivatives of this compound have been synthesized and shown to possess potent cytotoxic effects against various cancer cell lines, sometimes exceeding the activity of the parent compound. researchgate.netmdpi.com

Table 1: Inhibitory Effects of this compound on Various Cancer Cell Lines

| Cell Line | Cancer Type | Inhibition Rate (%) |

|---|---|---|

| MT4 | Human T-cell leukemia | 97.41 |

| HeLa | Cervical cancer | 81.22 |

| MCF-7 | Breast cancer | 51.40 |

| HL-60 | Promyelocytic leukemia | 37.37 |

| HepG2 | Hepatocellular carcinoma | 34.40 |

| SK-OV-3 | Ovarian cancer | 32.68 |

Data sourced from MTS assay experiments. mdpi.com

Mechanisms of Cell Cycle Modulation and Apoptosis Induction in Cancer Cell Lines

The antiproliferative effects of this compound and its derivatives are closely linked to their ability to modulate the cell cycle and induce apoptosis (programmed cell death) in cancer cells. nih.gov Studies have shown that these compounds can arrest the cell cycle at specific phases, thereby preventing cancer cells from dividing and proliferating. For example, a derivative of this compound was found to cause cell cycle arrest primarily in the G1 phase in tumor cells. nih.gov Another study on a different derivative noted cell cycle arrest in the S and G2 phases in other cancer cell lines. researchgate.net

The induction of apoptosis is a key mechanism by which this compound and its derivatives exert their anticancer effects. mdpi.comnih.gov This process is often triggered by the activation of specific cellular pathways. Research indicates that these compounds can induce apoptosis, which has been established as a primary mode of cell death rather than necrosis. researchgate.net The process involves the activation of caspases, a family of proteases that play a crucial role in executing apoptosis.

Inhibition of Key Cellular Enzymes (e.g., Topoisomerase I) and Associated Molecular Pathways

A significant molecular target of this compound and its derivatives is topoisomerase I (Topo I), an essential enzyme involved in DNA replication and transcription. mdpi.comresearchgate.net By inhibiting Topo I, these compounds can lead to DNA damage and ultimately trigger cell death in cancer cells. researchgate.net The inhibitory activity of this compound against Topo I has been demonstrated to be concentration-dependent. mdpi.com

Molecular docking studies have further elucidated the interaction between this compound derivatives and the human DNA-Topo I complex, supporting the role of Topo I inhibition in their anticancer activity. mdpi.comnih.gov The inhibition of this enzyme is a well-established mechanism for several clinically used anticancer drugs. researchgate.net The ability of this compound and its derivatives to target Topo I highlights their potential as a basis for the development of new anticancer agents. nih.govnih.gov Furthermore, pathway analysis has suggested the involvement of signaling pathways such as the PI3K-Akt and Rap1 signaling pathways in the cellular response to this compound. mdpi.com

Effects on Angiogenesis in Zebrafish Embryo Models

In addition to its direct effects on cancer cells, this compound has been shown to inhibit angiogenesis, the formation of new blood vessels, which is a critical process for tumor growth and metastasis. mdpi.com These anti-angiogenic effects have been observed in in vivo studies using zebrafish embryos. mdpi.com

In this model system, treatment with this compound resulted in a significant decrease in the length of subintestinal veins (SIVs), indicating a potent inhibitory effect on blood vessel development. mdpi.com The zebrafish model is a widely used system for studying angiogenesis, and these findings suggest that the anti-tumor activity of this compound may be, in part, due to its ability to cut off the blood supply to tumors. plos.orgnih.gov

Antimicrobial Research in In Vitro Systems

This compound has also been investigated for its antimicrobial properties, demonstrating activity against both bacteria and fungi in laboratory settings. researchgate.net

Antibacterial Activity and Cellular Mode of Action Studies (e.g., cell membrane integrity)

This compound has shown inhibitory potential against both Gram-positive and Gram-negative bacteria. researchgate.netug.edu.gh At a minimum inhibitory concentration (MIC) of approximately 1 mg/mL, it was found to be cytotoxic to Staphylococcus aureus, a Gram-positive bacterium, producing a zone of inhibition of about 9 mm. researchgate.netug.edu.gh Against the Gram-negative bacterium Salmonella typhi, it exhibited bacteriostatic activity at a concentration of around 2 mg/mL, with a 7 mm zone of inhibition. researchgate.netug.edu.gh

The proposed mechanism of antibacterial action for compounds like this compound often involves the disruption of bacterial cell membrane integrity. mdpi.comresearchgate.net This disruption can lead to the leakage of intracellular components and ultimately cell death. researchgate.net

Table 2: Antibacterial Activity of this compound

| Bacterium | Gram Stain | Activity Type | Concentration (mg/mL) | Zone of Inhibition (mm) |

|---|---|---|---|---|

| Staphylococcus aureus | Positive | Cytotoxic | ~1 | ~9 |

| Salmonella typhi | Negative | Bacteriostatic | ~2 | ~7 |

Data from in vitro studies. researchgate.netug.edu.gh

Antifungal Activity Investigations

Research has also highlighted the antifungal potential of this compound. researchgate.net It has shown promising activity against the fungal pathogen Candida albicans, with a minimum fungicidal concentration (MFC) of 1.0 mg/mL. researchgate.net Molecular modeling studies suggest a possible mechanism of action involving the inhibition of lanosterol (B1674476) 14α-demethylase (CYP51), a key enzyme in fungal cell membrane synthesis. researchgate.net The study proposed that the hydroxyl group of this compound could bind to the enzyme, blocking the catalytic site and thereby inhibiting fungal growth. researchgate.net

Antioxidant Activity and Free Radical Scavenging Mechanisms

This compound has demonstrated notable antioxidant properties through its ability to scavenge free radicals. mdpi.comnih.gov In vitro assays, such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays, have been employed to quantify this activity. mdpi.comnih.gov

The antioxidant action of phenolic compounds like this compound is often attributed to their capacity to donate a hydrogen atom or a single electron to neutralize free radicals. nih.govresearchgate.net The primary mechanisms involved are the Hydrogen Atom Transfer (HAT) and the Single Electron Transfer followed by Proton Transfer (SET-PT). mdpi.comacs.org In the HAT mechanism, the antioxidant donates a hydrogen atom to a free radical, thereby quenching it. nih.gov The efficiency of this process is related to the bond dissociation enthalpy (BDE) of the O-H bond in the antioxidant. acs.org In the SET-PT mechanism, the antioxidant first transfers an electron to the free radical, followed by the transfer of a proton. acs.org The ionization potential (IP) of the antioxidant is a key factor in this mechanism. acs.org

Studies on this compound have shown that its scavenging ability increases with concentration. mdpi.com For instance, at a concentration of 2.0 mg/mL, this compound exhibited significant scavenging rates of 74.85% for the DPPH radical and 82.5% for the ABTS radical. mdpi.com These scavenging rates were observed to be comparable to the positive control, butylated hydroxytoluene (BHT), across a concentration range of 0.5 to 2.0 mg/mL. mdpi.comnih.gov

Table 1: Free Radical Scavenging Activity of this compound

| Assay | Concentration (mg/mL) | Scavenging Rate (%) |

| DPPH | 2.0 | 74.85 |

| ABTS | 2.0 | 82.50 |

This table presents the percentage of free radicals scavenged by this compound at a specific concentration in two different standard antioxidant assays.

Other Investigated Biological Activities (e.g., antimalarial activity, cytochrome P450 inhibition)

Beyond its antioxidant effects, this compound has been investigated for other potential therapeutic properties. Notably, it has been reported to possess antimalarial activity. researchgate.net The specifics of its efficacy against Plasmodium falciparum, the parasite responsible for the most severe form of malaria, have been a subject of interest in natural product research. frontiersin.orgnih.govplos.orgpnas.org

Furthermore, the interaction of this compound with cytochrome P450 (CYP450) enzymes has been explored. mdpi.commdpi.com CYP450 enzymes are a superfamily of proteins crucial for the metabolism of a wide array of xenobiotics, including drugs. nih.govnih.gov Inhibition of these enzymes can lead to significant drug-drug interactions, altering the efficacy and toxicity of co-administered therapeutic agents. springernature.comacs.orgresearchgate.net While computational predictions have suggested a potential for this compound to interact with CYP450 enzymes, detailed experimental data on the specific isoforms inhibited and the extent of inhibition are still emerging. mdpi.com

Another significant area of investigation is the antitumor activity of this compound. mdpi.comnih.gov Research has shown that it exhibits inhibitory effects on the proliferation of various cancer cell lines. mdpi.comnih.gov A key mechanism identified in its anticancer action is the inhibition of topoisomerase I, an enzyme essential for DNA replication and repair. mdpi.comresearchgate.netmdpi.com By inhibiting this enzyme, this compound can disrupt the cell cycle and induce apoptosis (programmed cell death) in cancer cells. researchgate.net

Molecular Target Identification and Signal Transduction Pathway Analysis

To elucidate the mechanisms underlying its biological activities, computational and experimental approaches have been used to identify the molecular targets of this compound and its impact on cellular signaling pathways. mdpi.comembopress.orgnih.gov

Computational "target fishing" using tools like PharmMapper has predicted a number of potential protein targets for this compound. mdpi.comnih.gov Among the 18 potential targets identified were proteins involved in key cellular processes, including SRC, FGFR2, GSK3B, and MAPK14. mdpi.comnih.gov These predictions provide a roadmap for further experimental validation.

Gene Ontology (GO) and Kyoto Encyclopedia of Genes and Genomes (KEGG) pathway analyses of these potential targets have revealed significant enrichment in several signaling pathways. mdpi.comnih.gov Notably, the "protein tyrosine kinase activity," the "Rap1 signaling pathway," and the "PI3K-Akt signaling pathway" were identified as being significantly associated with the predicted targets of this compound. mdpi.comnih.gov The PI3K-Akt pathway is a critical regulator of cell survival, proliferation, and growth, and its modulation by this compound could explain some of its observed anticancer effects. thno.orgplos.orgfrontiersin.org

Table 2: Predicted Molecular Targets and Associated Signaling Pathways of this compound

| Predicted Molecular Target | Associated Signaling Pathway |

| SRC | Protein tyrosine kinase activity |

| FGFR2 | Protein tyrosine kinase activity |

| GSK3B | PI3K-Akt signaling pathway |

| MAPK14 | Rap1 signaling pathway |

This table highlights some of the computationally predicted molecular targets of this compound and the key signaling pathways they are involved in, suggesting potential mechanisms for its biological activities.

Structure Activity Relationship Sar Studies

Systematic Chemical Modification of the Robustic Acid Scaffold for SAR Elucidation

The exploration of this compound's therapeutic potential has led to systematic chemical modifications of its core structure to understand how different functional groups influence its biological activity. This process, known as Structure-Activity Relationship (SAR) analysis, is crucial for optimizing lead compounds in drug discovery.

The structures of these newly synthesized compounds are typically confirmed using methods like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. mdpi.comnih.gov In some cases, single-crystal X-ray diffraction is used for further validation of the target compound's three-dimensional structure. mdpi.comnih.gov These characterization techniques are essential to ensure that the intended modifications have been successfully made, providing a solid foundation for interpreting the subsequent biological data.

Another modification strategy involves the creation of hybrids, combining the this compound scaffold with other chemical moieties. This approach led to the synthesis of new hybrids that were evaluated for their anticancer activity across a range of human cancer cell lines. researchgate.net The goal of these systematic modifications is to identify which parts of the this compound molecule are essential for its activity and which can be altered to enhance its potency, selectivity, or pharmacokinetic properties.

Correlative Analysis of Structural Features and Resultant Biological Effects in Cellular and Molecular Models

Following the synthesis of various this compound derivatives, their biological effects are meticulously evaluated in cellular and molecular models to draw correlations between specific structural changes and observed activity. These studies have revealed that even minor alterations to the this compound scaffold can lead to significant differences in cytotoxicity and mechanisms of action. mdpi.comresearchgate.net

Derivatives of this compound have demonstrated potent cytotoxic effects against a variety of cancer cell lines, including human leukemia (HL-60), human non-small cell lung carcinoma (A-549), human hepatic carcinoma (SMMC-7721), human hepatocellular carcinoma (HepG2), and human cervical carcinoma (Hela). mdpi.comnih.govresearchgate.net For example, the introduction of a 4-O-phenylpropyl substituent (compound 2g) resulted in potent inhibitory activity against Topoisomerase I and significant cytotoxicity against SMMC-7721, HepG2, and Hela cells. researchgate.netresearchgate.net

Further mechanistic studies have shown that the anticancer effects of these compounds are often linked to their ability to inhibit DNA topoisomerase I, an enzyme crucial for DNA replication and transcription. mdpi.comnih.govresearchgate.net The inhibition of Topoisomerase I leads to DNA damage and subsequently triggers programmed cell death, or apoptosis. For instance, compounds 2g and 2i showed higher Topoisomerase I inhibitory activity than other derivatives, which correlated well with their cytotoxicity against HL-60, A-549, and SMMC-7721 cells. mdpi.com This suggests that the anti-proliferative activity in these cell lines is directly related to Topoisomerase I inhibition. mdpi.com

The analysis also extends to the effect of these derivatives on the cell cycle. The potent compound 2g was found to arrest tumor cells in the G1 phase of the cell cycle, thereby suppressing cell proliferation by inducing apoptosis. researchgate.netresearchgate.net A noteworthy finding from these studies is that some of the most potent derivatives exhibited minor toxicity to normal cells while being as active as the positive control in cancerous cells, indicating a degree of selectivity that is highly desirable in cancer therapeutics. mdpi.comnih.gov

The table below summarizes the biological activities of selected this compound derivatives.

| Compound ID | Modification | Cell Line / Model | Biological Effect |

| 2b | 4-acyloxy derivative | MT-4, HepG2, HeLa, SK-OV-3 | Good cytotoxicity with IC50 values of 14.66 μM (MT-4), 27.32 μM (HepG2), 17.51 μM (HeLa), and 32.26 μM (SK-OV-3). researchgate.net |

| 2g | 4-O-phenylpropyl substituted | SMMC-7721, HepG2, Hela | Potent Topoisomerase I inhibitory activity and cytotoxicity. researchgate.netresearchgate.net |

| 2g, 2i | 4-acyloxy derivatives | HL-60, A-549, SMMC-7721 | High Topoisomerase I inhibitory activity correlated with cytotoxicity. mdpi.com |

| This compound | Parent Compound | HL-60, MT4, Hela, HepG2, SK-OV-3, MCF-7 | Inhibitory rates of 37.17% (HL-60), 97.41% (MT4), 81.22% (Hela), 34.4% (HepG2), 32.68% (SK-OV-3), and 51.4% (MCF-7). mdpi.com |

Rational Design and Synthesis of this compound Analogues Based on SAR Findings

The insights gained from Structure-Activity Relationship (SAR) studies provide a foundation for the rational design and synthesis of new this compound analogues with potentially improved therapeutic properties. nih.govresearchgate.netacs.orgacs.orgdoi.org By understanding which structural features are critical for biological activity, chemists can design molecules that are more potent, selective, and possess better drug-like qualities. researchgate.net

For example, the consistent finding that Topoisomerase I is a key target for many active this compound derivatives allows for the use of molecular docking approaches in the design phase. researchgate.netresearchgate.net These computational tools can predict how a newly designed analogue might bind to the active site of the enzyme, helping to prioritize which compounds to synthesize. This was the approach used in the design of ten alkyl and benzyl (B1604629) derivatives of this compound, where the biological activities of the synthesized compounds were found to be closely consistent with the docking results. researchgate.netresearchgate.net

The discovery that a 4-O-phenylpropyl substituted derivative (compound 2g) not only has potent cytotoxic and Topoisomerase I inhibitory activity but also acts by arresting the cell cycle and inducing apoptosis provides crucial information for future design. researchgate.netresearchgate.net This suggests that the length and nature of the substituent at the 4-position are critical. Future designs might explore variations of this phenylpropyl group to optimize interactions with the biological target.

Furthermore, the observation that some of the most active compounds show low toxicity against normal cells is a significant finding that guides the rational design process towards enhancing this selectivity. mdpi.comnih.gov The ultimate goal is to develop this compound analogues that could serve as potential antitumor drugs, and the iterative process of rational design, synthesis, and biological evaluation is the key strategy to achieve this. mdpi.comnih.govresearchgate.net These findings encourage the further exploration of this compound derivatives as a new class of Topoisomerase I inhibitors. researchgate.net

Computational Chemistry and in Silico Approaches

Molecular Docking and Ligand-Target Interaction Studies

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of robustic acid, docking studies have been instrumental in identifying and characterizing its interactions with potential biological targets.

One of the key targets identified for this compound is Topoisomerase I (TopoI), an enzyme crucial for DNA replication and transcription. Molecular docking experiments have shown that this compound can bind to the human DNA-Topo I complex. mdpi.com The predicted binding affinity is significant, with a reported Total Score of 7.80 and a C Score of 4 when using the Surflex-Dock program. mdpi.com This suggests a strong and stable interaction, supporting the hypothesis that the antitumor activity of this compound may be mediated, at least in part, through the inhibition of Topoisomerase I. mdpi.commdpi.com

Further computational studies have explored the interactions of this compound with other potential anticancer targets. Through target fishing methodologies, proteins such as SRC and SYK have been identified as potential targets. mdpi.com SRC and SYK are non-receptor tyrosine kinases that play important roles in cell survival and proliferation, and their inhibition is a promising strategy for cancer therapy. mdpi.com Docking studies with these proteins can elucidate the specific binding modes and key amino acid residues involved in the interaction with this compound, providing a molecular basis for its observed biological activities.

The following table summarizes the results of molecular docking studies of this compound with some of its predicted protein targets.

| Target Protein | Docking Score (Total Score) | Docking Score (C Score) | Predicted Activity |

| Topoisomerase I | 7.80 | 4 | Inhibition of DNA replication and transcription |

| SRC | Not specified | Not specified | Inhibition of cell survival and proliferation |

| SYK | Not specified | Not specified | Inhibition of cell survival and proliferation |

Quantum Chemical Calculations for Electronic Structure and Reactivity Profiling

Quantum chemical calculations are employed to investigate the electronic structure and reactivity of molecules. These methods, such as Density Functional Theory (DFT), provide valuable information about molecular orbitals, charge distribution, and molecular electrostatic potential (MEP), which are crucial for understanding the chemical behavior of a compound.

For this compound, quantum chemical calculations can help in understanding its antioxidant potential and its ability to interact with biological macromolecules. The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies are key parameters derived from these calculations. The HOMO energy is related to the electron-donating ability of a molecule, while the LUMO energy relates to its electron-accepting ability. The energy gap between HOMO and LUMO is an indicator of the molecule's chemical reactivity and stability.

While specific quantum chemical calculation data for this compound was not available in the provided search results, the general methodology involves optimizing the molecular geometry and then calculating various electronic properties. The molecular electrostatic potential (MEP) map, for instance, can identify the electron-rich and electron-poor regions of this compound, indicating potential sites for electrophilic and nucleophilic attack, respectively. This information is invaluable for understanding its interactions with receptor binding sites.

Molecular Dynamics Simulations for Conformational Analysis and Binding Dynamics

Molecular dynamics (MD) simulations are a computational method for studying the physical movement of atoms and molecules over time. These simulations provide detailed information about the conformational flexibility of a ligand and the dynamic nature of its interaction with a target protein, which is not captured by static docking studies.

In the study of this compound, MD simulations can be used to assess the stability of the ligand-protein complexes predicted by molecular docking. By simulating the complex in a solvated environment that mimics physiological conditions, researchers can observe the conformational changes in both the this compound and the protein's binding site over a specific period. This allows for the calculation of binding free energies, which provide a more accurate estimation of the binding affinity.

Although specific MD simulation studies for this compound were not detailed in the provided search results, this technique is a logical next step after initial docking predictions. The results of such simulations would provide a more dynamic and realistic picture of how this compound interacts with its biological targets, including the stability of key hydrogen bonds and hydrophobic interactions over time.

Predictive Modeling of Biological Activities and ADME Properties (Focus on Methodology)

Predictive modeling of biological activities and ADME (Absorption, Distribution, Metabolism, and Excretion) properties is a crucial step in the early stages of drug discovery. In silico tools are widely used to predict the pharmacokinetic profile of a compound, helping to identify potential liabilities before significant resources are invested in its development.

For this compound, its ADME properties have been predicted using tools such as SwissADME. mdpi.com These predictions are based on the physicochemical properties of the molecule and its structural features. The methodology involves the calculation of various descriptors, which are then used in established models to predict properties like gastrointestinal absorption, bioavailability, and drug-likeness.

A key aspect of this predictive modeling is the assessment of Lipinski's rule of five, which helps to evaluate the potential for a compound to be an orally active drug in humans. This compound has been shown to satisfy Lipinski's rule of five. mdpi.com

The table below presents the predicted ADME and physicochemical properties of this compound from the SwissADME analysis. mdpi.com

| Property | Predicted Value | Interpretation |

| Molecular Weight (MW) | 380.39 g/mol | Satisfies Lipinski's rule (< 500) |

| Lipid-Water Partition Coefficient (log P) | 3.72 | Satisfies Lipinski's rule (< 5) |

| Hydrogen Bond Donors (Hdon) | 1 | Satisfies Lipinski's rule (< 5) |

| Hydrogen Bond Acceptors (Hacc) | 6 | Satisfies Lipinski's rule (< 10) |

| Rotatable Bonds (Rbon) | 3 | Indicates good oral bioavailability |

| Topological Polar Surface Area (TPSA) | 78.13 Ų | Influences membrane permeability |

| Solubility (Log S) | -4.8 | Moderately soluble |

These in silico predictions suggest that this compound has favorable pharmacokinetic properties, making it a promising candidate for further development. mdpi.com

In Silico Target Fishing and Biological Pathway Prediction

In silico target fishing is a computational strategy used to identify the potential protein targets of a bioactive compound. nih.gov This approach is particularly useful for natural products where the mechanism of action is often unknown. By screening the structure of a compound against a database of known protein targets, potential interactions can be predicted.

For this compound, a target fishing study was conducted using the PharmMapper server, which identifies potential targets based on pharmacophore mapping. mdpi.com This study successfully identified 18 potential targets for this compound. mdpi.com These targets are involved in a variety of biological processes, and their identification provides valuable clues about the potential mechanisms underlying the observed bioactivities of this compound.

Once potential targets are identified, Gene Ontology (GO) and Kyoto Encyclopedia of Genes and Genomes (KEGG) pathway analyses are performed to understand the biological processes and signaling pathways in which these targets are involved. For this compound, GO analysis revealed enrichment in terms like "protein tyrosine kinase activity," "kinase activity," and "protein kinase activity". mdpi.com KEGG pathway analysis showed that the identified targets are involved in 20 different pathways, including several that are relevant to cancer, such as the PI3K/Akt signaling pathway and the NF-κB signaling pathway. mdpi.com

The following table lists some of the potential targets of this compound identified through in silico target fishing. mdpi.com

| Gene Symbol | Protein Name |

| ANXA3 | Annexin A3 |

| SRC | Proto-oncogene tyrosine-protein kinase Src |

| FGFR2 | Fibroblast growth factor receptor 2 |

| GSK3B | Glycogen synthase kinase-3 beta |

| CSNK2B | Casein kinase II subunit beta |

| YARS | Tyrosyl-tRNA synthetase |

| LCK | Lymphocyte-specific protein tyrosine kinase |

| EPHA2 | Ephrin type-A receptor 2 |

| MAPK14 | Mitogen-activated protein kinase 14 |

| RORA | RAR-related orphan receptor A |

| CRABP2 | Cellular retinoic acid-binding protein 2 |

| PPP1CC | Protein phosphatase 1 catalytic subunit gamma |

| METAP2 | Methionine aminopeptidase (B13392206) 2 |

| MME | Neprilysin |

| TTR | Transthyretin |

| MET | Hepatocyte growth factor receptor |

| KDR | Vascular endothelial growth factor receptor 2 |

These findings from in silico target fishing and pathway analysis provide a strong foundation for further experimental validation and for elucidating the comprehensive mechanism of action of this compound. mdpi.com

Advanced Analytical Methodologies for Robustic Acid Research

Development and Validation of Robust Chromatographic Methods (e.g., HPLC, UHPLC) for Research Applications

High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC) are indispensable tools in robustic acid research for both qualitative and quantitative analysis. solubilityofthings.com These techniques offer high-resolution separation of this compound from other related compounds and impurities. lcms.cz The development of robust HPLC and UHPLC methods is a critical first step in ensuring the reliability and accuracy of research findings.

Method development in HPLC and UHPLC is a systematic process that involves the optimization of several key parameters to achieve the desired separation. lcms.cznih.gov This includes the careful selection of the stationary phase (the column), the mobile phase (the solvent or solvent mixture), the flow rate, and the column temperature. nih.gov For instance, reversed-phase columns, such as C8 and C18, are commonly tested with mobile phases consisting of acetonitrile (B52724) or methanol (B129727) mixed with water, often with the addition of an acid modifier like acetic acid or formic acid to improve peak shape and resolution. nih.govmdpi.com The detector wavelength is selected based on the UV-Vis absorbance spectrum of this compound to ensure maximum sensitivity. nih.gov

Once a suitable method is developed, it must be validated to ensure it meets the stringent requirements of scientific research. researchgate.net Validation studies typically assess the following parameters:

Specificity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present.

Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range. researchgate.net

Accuracy: The closeness of the test results obtained by the method to the true value. researchgate.net

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. researchgate.net

Robustness: The capacity of the method to remain unaffected by small, but deliberate variations in method parameters. nih.gov

Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively. researchgate.net

The transition from HPLC to UHPLC offers significant advantages, including faster analysis times, reduced solvent consumption, and improved resolution. lcms.cznih.gov UHPLC systems utilize columns with smaller particle sizes (typically less than 2 µm), which necessitates higher operating pressures but results in more efficient separations. lcms.cz

Table 1: Example Parameters for HPLC and UHPLC Method Development for this compound

| Parameter | HPLC | UHPLC |

| Column | C18 (e.g., 150 x 4.6 mm, 5 µm) | C18 (e.g., 50 x 2.1 mm, 1.7 µm) |

| Mobile Phase | Methanol:Water (e.g., 60:40 v/v) with 0.1% Formic Acid | Acetonitrile:Water (e.g., 75:25 v/v) with 0.1% Formic Acid |

| Flow Rate | 1.0 mL/min | 0.4 mL/min |

| Column Temperature | 35 °C | 40 °C |

| Injection Volume | 10 µL | 1 µL |

| Detection Wavelength | Determined by UV-Vis spectrum of this compound | Determined by UV-Vis spectrum of this compound |

This table presents hypothetical yet representative parameters for the chromatographic analysis of an organic acid like this compound, based on common practices in the field.

Hyphenated Techniques for Comprehensive Analysis in Complex Mixtures (e.g., LC-MS, GC-MS)

To gain deeper insights into the chemical profile of complex mixtures containing this compound, researchers often turn to hyphenated analytical techniques. These powerful methods combine the separation power of chromatography with the identification capabilities of spectrometry. researchgate.net The most commonly employed hyphenated techniques in this context are Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS). omicsonline.orgslideshare.net

Liquid Chromatography-Mass Spectrometry (LC-MS) is a highly versatile and sensitive technique that couples an HPLC or UHPLC system with a mass spectrometer. ijprajournal.com As the separated components, including this compound, elute from the chromatography column, they are introduced into the mass spectrometer's ion source. Here, the molecules are ionized, and the resulting ions are separated based on their mass-to-charge ratio (m/z). omicsonline.org This provides not only the molecular weight of the compound but also, through fragmentation analysis, valuable information about its chemical structure. ijpsjournal.com LC-MS is particularly well-suited for the analysis of a wide range of compounds, including those that are non-volatile or thermally labile. omicsonline.org

Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful hyphenated technique, primarily used for the analysis of volatile and semi-volatile compounds. omicsonline.orgslideshare.net In GC-MS, the sample is first vaporized and then separated in a gas chromatograph. The separated components are then introduced into the mass spectrometer for detection and identification. slideshare.net For non-volatile compounds like this compound, a derivatization step is often necessary to increase their volatility before GC-MS analysis. ijpsjournal.com

The application of these hyphenated techniques is crucial for:

Metabolomics studies: To identify and quantify this compound and other metabolites in biological systems. omicsonline.org

Natural product analysis: To isolate and characterize this compound from complex plant or microbial extracts. ijpsjournal.com

Impurity profiling: To identify and quantify trace-level impurities in this compound samples.

Table 2: Comparison of LC-MS and GC-MS for this compound Analysis

| Feature | LC-MS | GC-MS |

| Principle | Separation of compounds in a liquid mobile phase followed by mass analysis. | Separation of volatile compounds in a gaseous mobile phase followed by mass analysis. |

| Applicability to this compound | Directly applicable for the analysis of this compound. | Requires derivatization to increase the volatility of this compound. |

| Sample Throughput | Generally high. | Can be lower due to the potential need for derivatization. |

| Information Obtained | Molecular weight and structural information from fragmentation patterns. | Molecular weight and structural information from fragmentation patterns. |

| Typical Applications | Metabolomics, natural product analysis, purity assessment. | Analysis of volatile organic compounds, can be used for specific derivatized analytes. |

Advanced Spectroscopic Analytical Method Development for Research Applications (e.g., chemometrics in NMR data analysis)

Advanced spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR) spectroscopy, play a pivotal role in the structural elucidation and comprehensive analysis of this compound. spectroscopyonline.com When combined with chemometric methods, NMR spectroscopy becomes an even more powerful tool for analyzing complex datasets and extracting meaningful chemical information. scispace.comnih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy provides detailed information about the molecular structure of a compound by observing the magnetic properties of atomic nuclei. spectroscopyonline.com For this compound, ¹H NMR and ¹³C NMR are fundamental techniques for determining its chemical structure. However, advanced NMR experiments, such as COSY, HSQC, and HMBC, can provide even more detailed insights into the connectivity of atoms within the molecule. A significant advantage of NMR is its non-destructive nature, allowing the sample to be used for further analyses. mdpi.com

Chemometrics involves the use of multivariate statistical analysis to interpret large and complex chemical datasets. scispace.com In the context of this compound research, chemometrics can be applied to NMR data to:

Differentiate between samples: For example, distinguishing between different batches of a synthetic product or identifying the origin of a natural extract containing this compound. mdpi.com

Identify key spectral regions: Pinpointing the specific NMR signals that are most important for differentiating between sample groups. mdpi.com

Quantitative analysis: Developing predictive models for the quantification of this compound in complex mixtures. spectroscopyonline.com

Commonly used chemometric techniques in NMR data analysis include Principal Component Analysis (PCA) and Partial Least Squares-Discriminant Analysis (PLS-DA). mdpi.com PCA is an unsupervised method that helps to visualize the inherent variation in the data, while PLS-DA is a supervised method used to build classification models. mdpi.com The integration of NMR and chemometrics offers a holistic "fingerprinting" approach to the analysis of this compound, providing a comprehensive overview of its chemical environment. spectroscopyonline.com

Quantitative Analytical Methodologies for Research Purity and Concentration Assessments

Accurate determination of the purity and concentration of this compound is essential for the validity and reproducibility of research findings. solubilityofthings.com Several quantitative analytical methodologies are employed for this purpose, with quantitative NMR (qNMR) and chromatographic techniques being the most prominent.

Quantitative Nuclear Magnetic Resonance (qNMR) is a powerful and non-destructive method for determining the absolute purity of a compound. acs.org Unlike many other techniques that provide relative purity, qNMR can provide an absolute measure of the amount of the target analyte in a sample. acs.org The method relies on the principle that the integral of an NMR signal is directly proportional to the number of nuclei giving rise to that signal. acs.org By adding a known amount of an internal standard with a certified purity to the sample, the absolute purity of this compound can be calculated. acs.org

Chromatographic methods , such as HPLC and UHPLC, are also widely used for quantitative analysis. solubilityofthings.com After developing and validating a method as described in section 9.1, a calibration curve is constructed by analyzing a series of standard solutions of this compound with known concentrations. The concentration of this compound in an unknown sample can then be determined by comparing its peak area or height to the calibration curve.

Mass balance approach is another method for purity assessment, which involves the quantification of all individual impurities and subtracting their sum from 100%. researchgate.net This comprehensive approach requires the use of multiple analytical techniques to identify and quantify different classes of impurities, such as related substances, residual solvents, and water content. researchgate.net

Table 3: Overview of Quantitative Methodologies for this compound

| Method | Principle | Key Advantages | Key Considerations |

| Quantitative NMR (qNMR) | The signal integral is directly proportional to the number of nuclei. An internal standard of known purity is used for absolute quantification. | Provides absolute purity, non-destructive, structurally specific. | Requires a suitable internal standard, careful sample preparation, and data acquisition. |

| HPLC/UHPLC with UV detection | Separation of the analyte followed by quantification based on a calibration curve. | High sensitivity and precision, widely available. | Provides relative purity unless a certified reference material is used for calibration. |

| Mass Balance Approach | Purity is calculated by subtracting the sum of all identified impurities from 100%. | Provides a comprehensive assessment of purity. | Can be time-consuming and requires multiple analytical techniques. |

Future Research Directions and Emerging Paradigms

Unexplored Biosynthetic and Synthetic Avenues for Robustic Acid Production and Modification

Biosynthetic Pathways: A significant knowledge gap exists regarding the natural biosynthetic pathway of this compound in plants. chalmers.sepnas.org Elucidating this pathway is a critical first step. Modern genomic and transcriptomic analyses of this compound-producing plants can identify the genes and enzymes involved in its formation. Once identified, these pathways can be engineered into microbial hosts like Escherichia coli or Saccharomyces cerevisiae. nih.govresearchgate.net Strategies for enhancing the robustness of these microbial cell factories, such as improving tolerance to acid stress and precursor toxicity, will be crucial for achieving economically viable production of this compound and its precursors. nih.govresearchgate.netoup.com Exploring the enzymatic machinery could also reveal enzymes with novel catalytic functions that can be used to create new chemical diversity. researchgate.net

Synthetic Modification: While some derivatives of this compound have been synthesized, there is vast, unexplored chemical space that could yield compounds with improved activity and pharmacological properties. researchgate.netresearchgate.net Post-synthetic modification of the this compound scaffold offers a direct route to novel analogues. chemmethod.com For instance, synthetic modification of the hydroxyl group has been explored to create alkyl and benzyl (B1604629) derivatives, some of which showed enhanced topoisomerase I inhibitory activity. researchgate.netresearchgate.net Future synthetic efforts could focus on:

Bioisosteric replacement of key functional groups to improve metabolic stability or binding affinity.

Introduction of artificial backbones or moieties to explore new structure-activity relationships. nih.gov

Combinatorial synthesis approaches to rapidly generate libraries of diverse this compound derivatives for high-throughput screening.

These synthetic and biosynthetic strategies are not mutually exclusive and can be combined in a semisynthetic approach, where a core scaffold is produced via fermentation and then chemically modified.

Identification of Novel Biological Targets and Undiscovered Mechanisms of Action

Current research indicates that this compound and its derivatives can inhibit topoisomerase I and exhibit cytotoxicity against various cancer cell lines, including lung, liver, and cervical cancer cells. mdpi.comresearchgate.netresearchgate.net Molecular modeling studies also suggest it may target lanosterol (B1674476) 14α-demethylase (CYP51) in fungi, explaining its activity against Candida albicans. researchgate.net However, the full spectrum of its biological targets remains largely unknown. nih.gov

A key future direction is the use of "target fishing" or reverse screening methodologies to identify new protein targets. mdpi.comresearchgate.net These computational approaches, such as PharmMapper and DRAR-CPI, predict potential protein-ligand interactions by screening the structure of a small molecule against databases of known protein structures. mdpi.com This strategy has successfully been used to predict targets for this compound, implicating pathways like PI3K-Akt and Rap1 signaling, which are central to cancer progression. mdpi.com

Beyond target identification, the precise molecular mechanisms of action need to be unraveled. nih.govacs.org While studies show that some derivatives can induce cell cycle arrest and apoptosis, the upstream signaling events and downstream effectors are not fully characterized. researchgate.net Future investigations should aim to answer questions such as:

How does this compound binding to topoisomerase I differ from known inhibitors like camptothecin?

Does this compound modulate other components of the DNA damage response pathway?

What are the specific signaling cascades initiated upon target binding that lead to apoptosis? researchgate.net

How does it overcome mechanisms of drug resistance in pathogens and cancer cells? researchgate.net

Answering these questions will require a combination of biochemical assays, cell biology techniques, and the systems-level approaches discussed in the next section.

Integration of Advanced Omics Technologies (e.g., metabolomics, proteomics) in this compound Research

To gain a holistic understanding of the biological effects of this compound, it is essential to move beyond single-target analyses and embrace a systems biology perspective. portlandpress.com High-throughput "omics" technologies provide a powerful toolkit for this purpose, allowing for the simultaneous measurement of thousands of molecular components within a biological system. mdpi.comnih.govnih.gov

Proteomics: Quantitative proteomics can be used to analyze global changes in protein expression and post-translational modifications in cells treated with this compound. researchgate.net This can help identify not only the direct targets but also the downstream pathways that are affected. frontiersin.org For example, comparing the proteomic profiles of sensitive and resistant cancer cells could reveal mechanisms of resistance and potential combination therapy targets. frontiersin.org

Metabolomics: As the end products of cellular processes, metabolites provide a direct functional readout of the physiological state of a cell. frontiersin.orgmdpi.com Metabolomic profiling can reveal metabolic pathways disrupted by this compound. nih.govnih.gov For instance, observed changes in amino acid and nucleotide metabolism could link target engagement to the observed phenotype of inhibited cell growth. portlandpress.com

Transcriptomics: Analyzing the transcriptome (all RNA transcripts) can show how this compound alters gene expression. frontiersin.org This can provide clues about the signaling pathways and transcription factors that are activated or repressed by the compound.

Integrating data from multiple omics platforms (multi-omics) offers the most robust approach. nih.govfrontiersin.org By combining proteomic, metabolomic, and transcriptomic data, researchers can construct comprehensive molecular networks that map the interactions between genes, proteins, and metabolites, providing unprecedented insight into the compound's mechanism of action. mdpi.com

| Omics Technology | Application in this compound Research | Potential Insights |

| Proteomics | Identify global protein expression changes after treatment. | Direct drug targets, affected cellular pathways, mechanisms of resistance. frontiersin.orgfrontiersin.org |

| Metabolomics | Profile changes in small molecule metabolites. | Disrupted metabolic pathways, functional impact on cell physiology, biomarker discovery. frontiersin.orgnih.gov |

| Transcriptomics | Measure changes in gene expression levels. | Altered signaling pathways, identification of responsive genes and transcription factors. frontiersin.org |

| Multi-Omics Integration | Combine data from proteomics, metabolomics, etc. | Construct comprehensive interaction networks, holistic view of mechanism of action. mdpi.comfrontiersin.org |

Development of Advanced Computational Models for Predictive Research and Drug Discovery

Computational modeling is poised to play an increasingly critical role in accelerating this compound research, from predicting biological activity to optimizing molecular design. mdpi.com While some initial docking and ADME (Absorption, Distribution, Metabolism, and Excretion) predictions have been performed, more advanced and robust models are needed. mdpi.com

Future efforts should focus on developing and applying sophisticated computational tools:

Quantitative Structure-Activity Relationship (QSAR) Models: Robust QSAR models can be developed for this compound and its derivatives to predict their biological activity, such as cytotoxicity or enzyme inhibition. researchgate.net These models can then be used to virtually screen new, unsynthesized analogues, prioritizing the most promising candidates for synthesis and testing. nih.gov